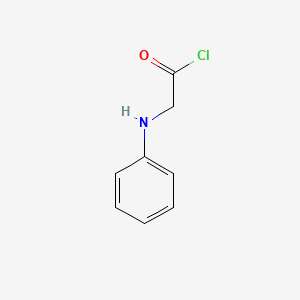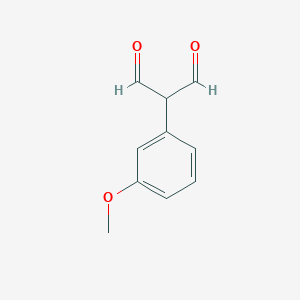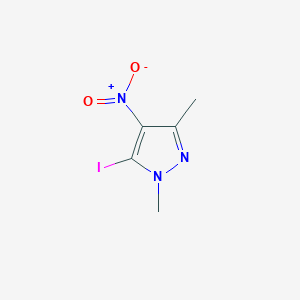
trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane
Übersicht
Beschreibung
“trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane”, also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a biomass-derived compound . It has the potential to partly substitute petroleum-based aromatic diols during polymerization .
Synthesis Analysis
BHMF can be synthesized by the reaction of hydrogen from biomass-based 5-hydroxymethylfurfural through different reduction routes, including the Cannizzaro reaction, catalytic hydrogenation, and catalytic transfer hydrogenation . A new highly HMF-tolerant strain of Burkholderia contaminans NJPI-15 was isolated, and the biocatalytic reduction of HMF into BHMF using whole cells was reported .Chemical Reactions Analysis
Applications of BHMF as a direct material and intermediate in fabricating polyurethane, self-healing materials, resins, and more, which utilize ring-opening, double-bond addition, and oxidation reactions, are discussed .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
Trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane has been studied for its unique crystal and molecular structures. Research reveals differences in the conformation of the dioxane ring between cis and trans isomers. The trans isomer tends to adopt a chair conformation, indicating its structural significance in molecular design and stability (Ślepokura, Kozlecki, & Lis, 2003).
Stability and Conformation Analysis
Studies focusing on the stability of this compound isomers have been conducted to understand their conformational behavior. These investigations provide insights into the molecular interactions and effects influencing the stability of these compounds (Yuasa, Hashimoto, Abe, Kajimoto, & Wong, 1999).
Applications in Polymer Science
The compound has been utilized in the synthesis of novel polyamides, indicating its potential in the development of new materials with specific physical properties like lower transition temperatures and enhanced moisture-regain properties. This is particularly relevant in the field of polymer science, where the molecular structure of compounds like this compound plays a crucial role (Akkapeddi, 1979).
Gas and Water Separation
Research into the synthesis of organosilica membranes using derivatives of this compound has shown promising results in gas and water separation. The unique structural properties of the compound contribute to the effectiveness of these membranes in filtration and purification processes (Yamamoto, Muragishi, Mizumo, Gunji, Kanezashi, Tsuru, & Ohshita, 2018).
Enzymatic Synthesis in Biobased Polyesters
This compound has been used in the enzymatic synthesis of biobased polyesters. This application highlights its potential in sustainable material development, offering an alternative to traditional petrochemical-based polymers (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRYYSSZMQDPLV-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC[C@H](O1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B3043376.png)

![2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B3043383.png)










